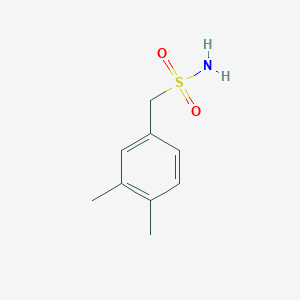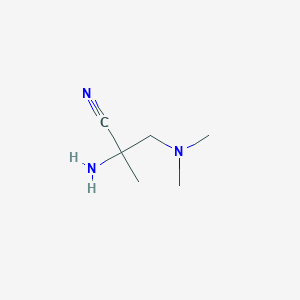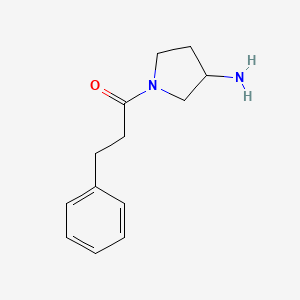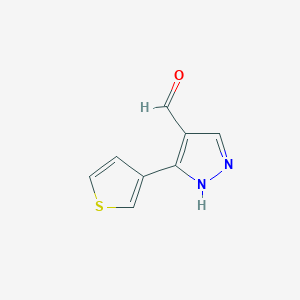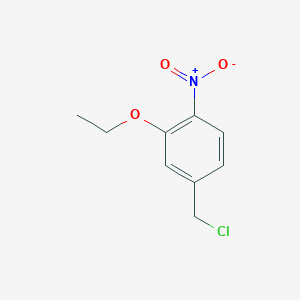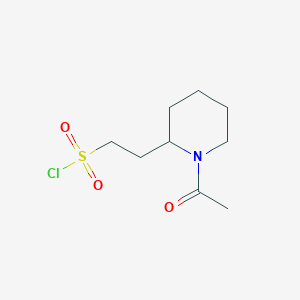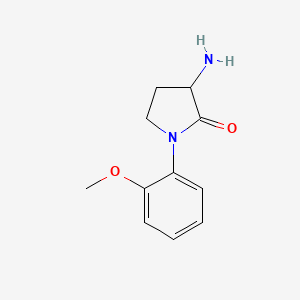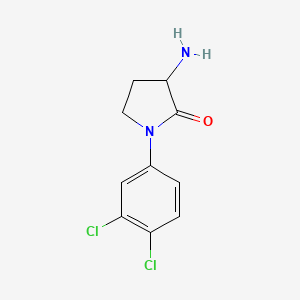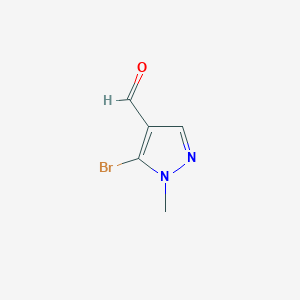
5-Brom-1-methyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ausgangsstoff in der Synthese
“5-Brom-1-methyl-1H-pyrazol-4-carbaldehyd” kann als Ausgangsstoff für die Synthese von 1,4’-Bipyrazolen verwendet werden . Dies macht es zu einer wertvollen Verbindung im Bereich der organischen Chemie, wo es zur Herstellung komplexerer Moleküle eingesetzt werden kann.
Inhibitor biologischer Prozesse
Es wurde gezeigt, dass diese Verbindung zu den 4-substituierten Pyrazolen gehört und als Inhibitor der Leberalkoholdehydrogenase wirken kann . Dies deutet auf potenzielle Anwendungen im Bereich der Biochemie und Pharmakologie hin, insbesondere bei der Entwicklung von Medikamenten, die bestimmte biologische Prozesse regulieren oder hemmen können.
Biochemisches Reagenz
“this compound” kann als biochemisches Reagenz verwendet werden . Dies bedeutet, dass es in verschiedenen Laborverfahren und Experimenten eingesetzt werden kann, insbesondere in solchen, die sich mit der Forschung im Bereich der Lebenswissenschaften befassen.
Antibakterielle Eigenschaften
Es wurde festgestellt, dass Pyrazol-Verbindungen, einschließlich “this compound”, antibakterielle Eigenschaften besitzen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antibiotika oder antibakterieller Mittel hin.
Entzündungshemmende Eigenschaften
Diese Verbindungen zeigen auch entzündungshemmende Eigenschaften . Dies könnte sie für die Entwicklung neuer entzündungshemmender Medikamente nützlich machen, die möglicherweise neue Behandlungsmöglichkeiten für Erkrankungen wie Arthritis oder entzündliche Darmerkrankungen bieten.
Antikrebs-Eigenschaften
Es wurde festgestellt, dass Pyrazol-Verbindungen krebshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnte.
Analgetische Eigenschaften
Die analgetischen Eigenschaften von Pyrazol-Verbindungen deuten auf potenzielle Anwendungen im Bereich der Schmerztherapie hin. Dies könnte zur Entwicklung neuer Analgetika führen, die Alternativen zu bestehenden Schmerzmitteln bieten könnten.
Antioxidative Eigenschaften
Schließlich wurde festgestellt, dass Pyrazol-Verbindungen antioxidative Eigenschaften besitzen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antioxidantien-Präparate oder bei der Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress hin.
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including pyrazole derivatives, can bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Many bioactive aromatic compounds, including pyrazole derivatives, are known to affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 18901 , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is a white solid and should be stored at temperatures between 0-5 degrees celsius .
Eigenschaften
IUPAC Name |
5-bromo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJUGWICIQUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-84-8 | |
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
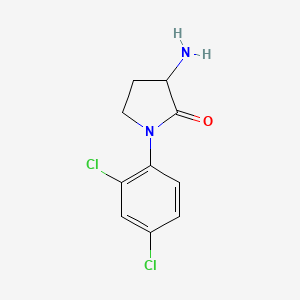
![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)
![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)
